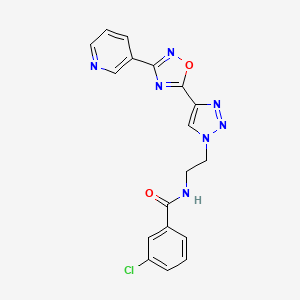

3-chloro-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN7O2/c19-14-5-1-3-12(9-14)17(27)21-7-8-26-11-15(23-25-26)18-22-16(24-28-18)13-4-2-6-20-10-13/h1-6,9-11H,7-8H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIJYNHIJSTIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally similar to certain anti-depressant molecules, suggesting it may interact with similar targets, such as serotonin or norepinephrine transporters.

Mode of Action

Given its structural similarity to certain anti-depressants, it may inhibit the reuptake of neurotransmitters such as serotonin or norepinephrine, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission. This is purely speculative and requires experimental validation.

Biochemical Pathways

The compound may potentially affect the serotonin and norepinephrine pathways, given its structural similarity to certain anti-depressants. These pathways play crucial roles in mood regulation By inhibiting the reuptake of these neurotransmitters, the compound could potentially alleviate symptoms of depression.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. If the compound does indeed inhibit the reuptake of serotonin or norepinephrine, it could potentially alleviate symptoms of depression by enhancing neurotransmission in these pathways. .

Biological Activity

3-Chloro-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic compound with potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its unique structure which includes:

- A pyridine ring

- An oxadiazole moiety

- A triazole linkage

This structural diversity suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its efficacy against several cancer cell lines. For instance:

- In vitro studies showed that derivatives containing oxadiazole exhibited significant cytotoxicity against various cancer types, including breast and prostate cancers. One study reported an IC50 of against certain cancer cell lines, indicating potent activity compared to standard treatments like erlotinib .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Chloro-N-(...) | Breast Cancer | 0.275 | |

| 2-(5-benzyl...) | Prostate Cancer | 0.420 | |

| N-(4-chlorobenzylidene)-5-(pyridin...) | Multiple Cancers | 0.417 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of key signaling pathways related to cell proliferation and survival.

- Interaction with specific enzymes or receptors that are crucial for tumor growth.

Study 1: Cytotoxicity Evaluation

A study conducted by Arafa et al. synthesized various oxadiazole derivatives and evaluated their anticancer activity using MTT assays. The results indicated that compounds similar to 3-chloro-N-(...) demonstrated significant cytotoxicity against multiple cancer cell lines with varying degrees of potency .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of 3-chloro-N-(...) to specific targets such as EGFR and Src kinases. These studies revealed favorable binding energies, suggesting that the compound could effectively inhibit these pathways involved in cancer progression .

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties as well. The compound has shown activity against various bacterial strains, suggesting a broader therapeutic application beyond oncology.

Enzyme Inhibition

Some studies have focused on the compound's ability to inhibit enzymes like alkaline phosphatase (ALP), with promising results showing effective inhibition at low concentrations . This could have implications for diseases where ALP is a biomarker or therapeutic target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six analogues (46–51 from ) and two additional benzamide derivatives ( and ). Key parameters include molecular features, synthetic efficiency (yield and purity), and inferred pharmacological properties.

Structural Features

*Estimated based on molecular formula.

Key Observations :

- The target compound uniquely combines a pyridinyl-oxadiazole with a triazole-ethyl linker, distinguishing it from analogues with bulkier substituents (e.g., trifluoromethyl-biphenyl in compound 47) or alternative heterocycles (e.g., imidazole in ).

- The pyridinyl group may enhance solubility or target engagement compared to purely aromatic substituents (e.g., chlorophenyl in compound 46) .

Key Observations :

- Lower yields for compound 50 (30%) highlight the difficulty of incorporating methylpiperidinyl-pyridine groups, which may parallel synthetic hurdles for the pyridinyl-oxadiazole in the target compound .

Inferred Pharmacological Properties

- TRP Channel Modulation: Compounds 46–51 () are dual TRPA1/TRPV1 antagonists.

- Solubility and Bioavailability : The pyridinyl group in the target compound could improve aqueous solubility compared to analogues with lipophilic substituents (e.g., trifluoromethyl in compound 47). However, the ethyl linker may reduce metabolic stability relative to rigid analogues (e.g., ’s imidazole-linked compound) .

Q & A

Q. Table 1: Key Reaction Conditions for Oxadiazole Formation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidoxime cyclization | CDI (1.2 eq), DMF, 120°C, 6 hr | 78 | |

| CuAAC reaction | CuI (5 mol%), Et3N, RT, 12 hr | 92 |

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | Value | Software |

|---|---|---|

| R-factor | 0.042 | SHELXL |

| Twinning fraction | 0.32 (merohedral) | PLATON |

| Residual density | 0.21 eÅ⁻³ | OLEX2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.